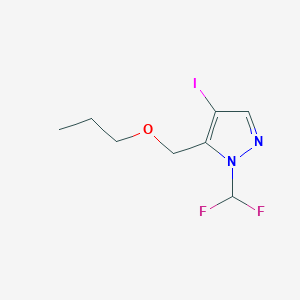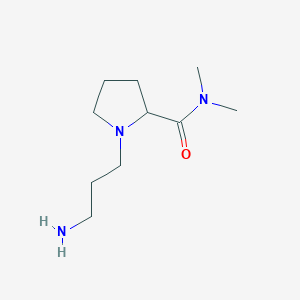![molecular formula C19H15Br2N5O3 B2530375 5-bromo-N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide CAS No. 921888-74-6](/img/structure/B2530375.png)
5-bromo-N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-bromo-N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide" is a heterocyclic molecule that appears to be a derivative of furan carboxamide with potential biological activity. The presence of bromine atoms suggests that it could be used in further chemical modifications, such as Suzuki-Miyaura cross-coupling reactions, which are commonly employed in the synthesis of various biologically active compounds .
Synthesis Analysis
The synthesis of related furan carboxamide derivatives typically involves the reaction of furan-2-carbonyl chloride with an amine, followed by a palladium-catalyzed cross-coupling reaction. For instance, N-(4-bromophenyl)furan-2-carboxamide was synthesized with excellent yields using 4-bromoaniline and furan-2-carbonyl chloride in the presence of triethylamine,
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Compounds with a pyrazolopyrimidine core have been synthesized for their potential as anticancer and anti-inflammatory agents. For instance, a study by Rahmouni et al. (2016) introduced a series of novel pyrazolopyrimidines derivatives evaluated for their cytotoxic activities against cancer cell lines and their ability to inhibit the 5-lipoxygenase enzyme, an important target in inflammatory diseases (Rahmouni et al., 2016). Another research focused on synthesizing and characterizing compounds for enhanced enzymatic activity, demonstrating the versatility of pyrazolopyrimidine derivatives in biochemical applications (Abd et al., 2008).
Anticancer Properties
Several studies have identified pyrazolopyrimidine derivatives as promising anticancer agents. For example, the synthesis of new polyheterocyclic systems derived from pyrazolopyrimidine precursors showed potential antibacterial properties, indicating their utility in developing new cancer therapies (Abdel‐Latif et al., 2019). This is supported by another study that synthesized heterocyclic compounds with anti-avian influenza virus (H5N1) activity, highlighting the broad spectrum of biological activities these compounds can exhibit (Flefel et al., 2012).
Antimicrobial and Enzyme Inhibitory Activities
Pyrazolopyrimidine derivatives have also shown significant antimicrobial activities. For instance, a class of these compounds was found to have potent effects on increasing the reactivity of cellobiase, an enzyme relevant in various biochemical applications, indicating their potential as enzyme modulators (Ergun et al., 2014). Furthermore, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines synthesized for antiprotozoal activities showed strong DNA affinities, suggesting their use in targeting specific biological pathways (Ismail et al., 2004).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-bromo-N-[2-[5-[(4-bromophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Br2N5O3/c20-13-3-1-12(2-4-13)10-25-11-23-17-14(19(25)28)9-24-26(17)8-7-22-18(27)15-5-6-16(21)29-15/h1-6,9,11H,7-8,10H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVSUNUXIIJPHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=C(O4)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Br2N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(cyclohexen-1-yl)ethyl]-N'-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2530292.png)
![4-methoxy-1-methyl-5-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2530293.png)
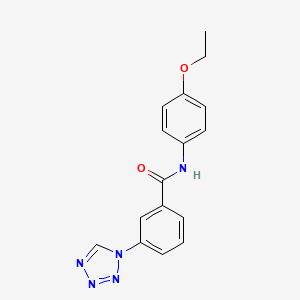
![3-hexyl-1-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2530296.png)
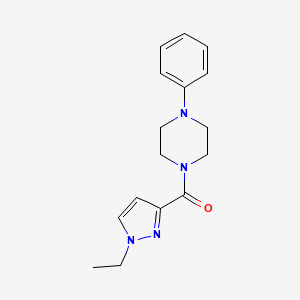

![5-benzyl-N-(4-butylphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2530299.png)

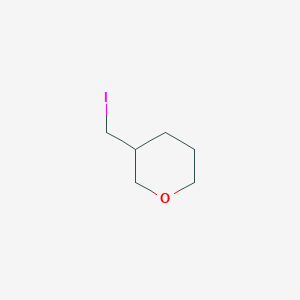
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2530304.png)
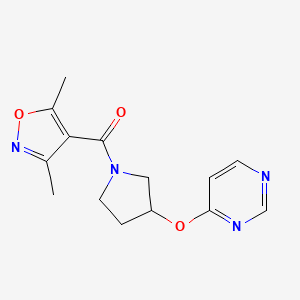
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((5-phenylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2530309.png)
